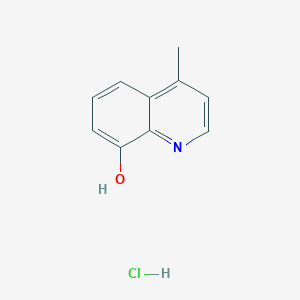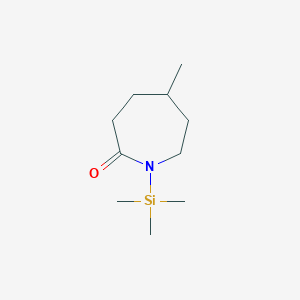
1-(4-Methyl-1,3-oxazol-2-yl)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyloxazol-2-yl)azepan-2-one is a heterocyclic compound that features both an oxazole and an azepanone ring
Preparation Methods
The synthesis of 1-(4-methyloxazol-2-yl)azepan-2-one typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an oxazole derivative, followed by its reaction with an azepanone precursor under specific conditions to form the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and solvent-free conditions to streamline the process .
Chemical Reactions Analysis
1-(4-Methyloxazol-2-yl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the oxazole or azepanone rings. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the specific reagents used.
Scientific Research Applications
1-(4-Methyloxazol-2-yl)azepan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological systems.
Industry: The compound is utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-methyloxazol-2-yl)azepan-2-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-(4-Methyloxazol-2-yl)azepan-2-one can be compared with other similar compounds such as:
4-(1,2,4-Oxadiazol-5-yl)azepan-2-one: This compound also features an azepanone ring but with a different heterocyclic substituent, leading to distinct properties and applications.
2-(azepan-1-yl)ethyl methacrylate: Another compound with an azepanone ring, used in different industrial applications. The uniqueness of 1-(4-methyloxazol-2-yl)azepan-2-one lies in its specific combination of oxazole and azepanone rings, which imparts unique chemical and biological properties.
Properties
CAS No. |
57068-76-5 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(4-methyl-1,3-oxazol-2-yl)azepan-2-one |
InChI |
InChI=1S/C10H14N2O2/c1-8-7-14-10(11-8)12-6-4-2-3-5-9(12)13/h7H,2-6H2,1H3 |
InChI Key |
ONXLZGFECOWEGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)N2CCCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15069920.png)






![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)
![3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B15069981.png)





